

An In-depth Technical Guide to (2-Bromoethyl)cyclopentane

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Compound of Interest

Compound Name: (2-Bromoethyl)cyclopentane

Cat. No.: B190018

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CAS Number: 18928-94-4

This technical guide provides a comprehensive overview of **(2-Bromoethyl)cyclopentane**, a versatile halogenated hydrocarbon intermediate with significant applications in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and reactivity, supported by experimental protocols and pathway visualizations.

Chemical and Physical Properties

(2-Bromoethyl)cyclopentane is a primary bromoalkane characterized by a cyclopentane ring attached to a bromoethyl substituent.^[1] The presence of the bromine atom makes the terminal carbon of the ethyl group electrophilic and susceptible to nucleophilic attack, rendering the compound a valuable building block in synthetic chemistry.^[2]

Table 1: Physical and Chemical Properties of **(2-Bromoethyl)cyclopentane**

Property	Value	Reference(s)
CAS Number	18928-94-4	[1] [2] [3]
Molecular Formula	C ₇ H ₁₃ Br	[2] [3]
Molecular Weight	177.08 g/mol	[3]
Appearance	Liquid	[2]
Boiling Point	Data not available	
Density	Data not available	[3]
Solubility	Likely soluble in organic solvents	[2]

Synthesis of (2-Bromoethyl)cyclopentane

The most common and effective laboratory-scale synthesis of **(2-Bromoethyl)cyclopentane** involves the bromination of 2-cyclopentylethanol. This precursor can be synthesized through various methods, including the hydroboration-oxidation of vinylcyclopentane or the reduction of cyclopentylacetic acid and its esters.[\[1\]](#)

Synthesis via Bromination of 2-Cyclopentylethanol

The conversion of 2-cyclopentylethanol to **(2-Bromoethyl)cyclopentane** is typically achieved using standard brominating agents such as phosphorus tribromide (PBr₃).[\[1\]](#) The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is converted into a good leaving group, which is subsequently displaced by a bromide ion.[\[1\]](#)

Experimental Protocol: Synthesis of (2-Bromoethyl)cyclopentane from 2-Cyclopentylethanol using PBr₃

This protocol is a representative procedure based on standard methods for the bromination of primary alcohols and may require optimization.

Materials:

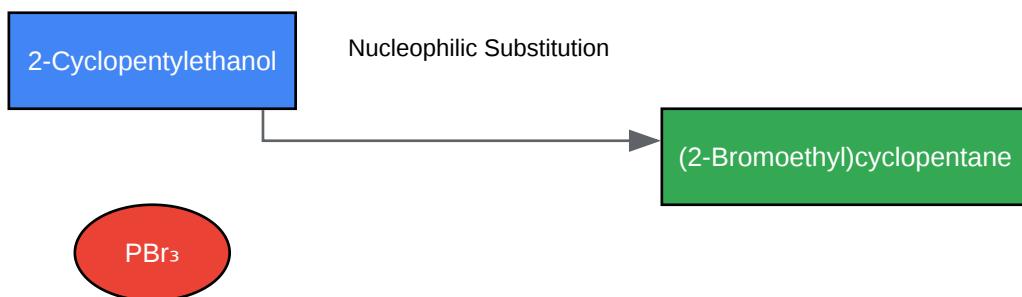
- 2-Cyclopentylethanol

- Phosphorus tribromide (PBr₃)
- Anhydrous diethyl ether or dichloromethane
- Ice bath
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Standard laboratory glassware for anhydrous reactions

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-cyclopentylethanol in anhydrous diethyl ether under a nitrogen atmosphere.
- Cool the flask to 0 °C using an ice bath.
- Slowly add phosphorus tribromide (approximately 0.33 to 0.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of water, followed by a saturated sodium bicarbonate solution until the effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

- Filter the drying agent and concentrate the solvent under reduced pressure.
- The crude product can be purified by vacuum distillation to yield pure **(2-Bromoethyl)cyclopentane**.



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Synthesis of **(2-Bromoethyl)cyclopentane**.

Chemical Reactivity and Key Reactions

(2-Bromoethyl)cyclopentane is a primary alkyl halide, and its reactivity is dominated by bimolecular nucleophilic substitution (S_N2) and bimolecular elimination ($E2$) reactions. The choice of reagents and reaction conditions dictates the predominant pathway.

Nucleophilic Substitution (S_N2) Reactions

The carbon atom bonded to the bromine is electrophilic and readily attacked by a variety of nucleophiles, displacing the bromide ion. This allows for the introduction of diverse functional groups.

3.1.1. Reaction with Sodium Azide

Reaction with sodium azide (NaN_3) in a polar aprotic solvent like dimethylformamide (DMF) yields 2-cyclopentylethyl azide, a precursor to the corresponding primary amine upon reduction.

Experimental Protocol: Synthesis of 2-Cyclopentylethyl Azide

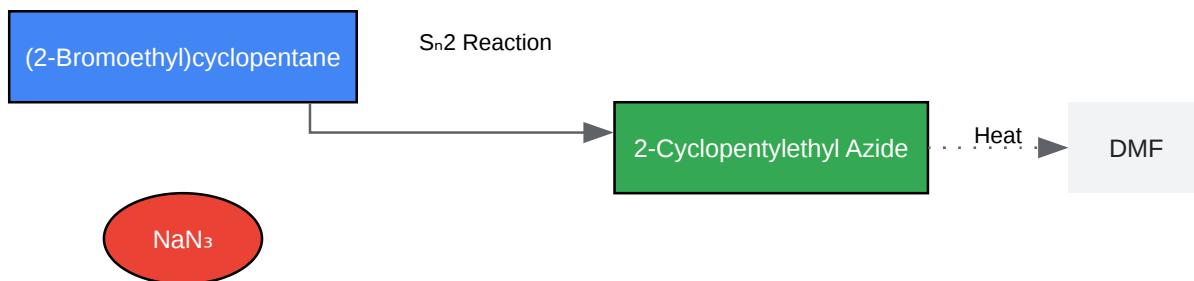
This protocol is based on general procedures for S_N2 reactions of alkyl bromides with sodium azide and may require optimization.

Materials:

- **(2-Bromoethyl)cyclopentane**
- Sodium azide (NaN₃)
- Anhydrous dimethylformamide (DMF)
- Water
- Diethyl ether
- Standard laboratory glassware

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve **(2-Bromoethyl)cyclopentane** in anhydrous DMF.
- Add sodium azide (1.5 to 2.0 equivalents) to the stirred solution.
- Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
- Extract the aqueous layer multiple times with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 2-cyclopentylethyl azide. Further purification can be achieved by vacuum distillation.



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S_N2 reaction with sodium azide.

Elimination (E2) Reactions

In the presence of a strong, sterically hindered base, **(2-Bromoethyl)cyclopentane** can undergo an E2 elimination reaction to form vinylcyclopentane.

3.2.1. Reaction with Potassium tert-Butoxide

Potassium tert-butoxide (t-BuOK) is a bulky base that favors the abstraction of a proton from the less sterically hindered β -carbon, leading to the formation of the Hofmann elimination product.

Experimental Protocol: Synthesis of Vinylcyclopentane

This protocol is based on general procedures for E2 elimination reactions and may require optimization.

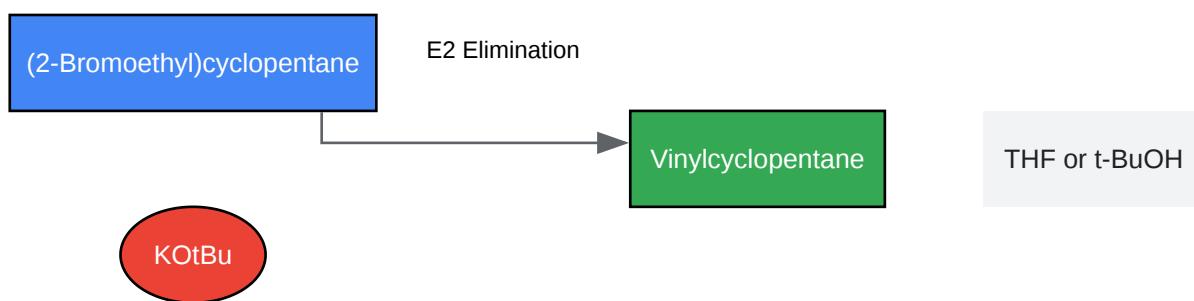
Materials:

- **(2-Bromoethyl)cyclopentane**
- Potassium tert-butoxide (t-BuOK)
- Anhydrous tetrahydrofuran (THF) or tert-butanol
- Saturated aqueous ammonium chloride solution
- Diethyl ether

- Standard laboratory glassware for anhydrous reactions

Procedure:

- In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve **(2-Bromoethyl)cyclopentane** in anhydrous THF or tert-butanol.
- Cool the solution to 0 °C in an ice bath.
- While stirring, add potassium tert-butoxide (1.1 to 1.5 equivalents) portion-wise.
- Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours. Monitor the reaction progress by gas chromatography (GC) or TLC.
- Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure to obtain vinylcyclopentane.



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References

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